molecular formula C6H3F3O B133511 2,3,4-Trifluorophenol CAS No. 2822-41-5

2,3,4-Trifluorophenol

Cat. No. B133511
CAS RN: 2822-41-5
M. Wt: 148.08 g/mol
InChI Key: IJGSULQFKYOYEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trifluorophenol is an ortho-fluorinated trifluorophenol . It can be used as a resin compound for cladding of optical fiber .


Molecular Structure Analysis

The molecular structure of 2,3,4-Trifluorophenol can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3,4-Trifluorophenol has a density of 1.46 g/mL at 25 °C (lit.), a boiling point of 69 °C/43 mmHg (lit.), and a melting point of 30-34 °C (lit.) .

Scientific Research Applications

Functionalization in Organic Synthesis

2,3,4-Trifluorophenol has been utilized in the regioexhaustive functionalization of various phenols through organometallic intermediates. This process involves the conversion of 2,3,4-trifluorophenol into various hydroxybenzoic acids, demonstrating the potential of organometallic approaches in diversity-oriented synthesis (Marzi, Gorecka, & Schlosser, 2004).

Spectroscopy and Gas Phase Studies

The emission spectra of 2,3,4-trifluorophenol cations in the gaseous phase have been studied, providing insights into electronic transitions and radiative decay. These studies are important for understanding the molecular structure and behavior of fluoro-substituted phenols (Maier, Marthaler, Mohraz, & Shiley, 1980).

Lewis Acid Catalysis

Tris(pentafluorophenyl)borane, closely related to 2,3,4-trifluorophenol, is used as a catalyst in organic and organometallic chemistry. It has roles in hydrometallation reactions, alkylations, and aldol-type reactions. Its high Lewis acidity and unique properties make it suitable for a variety of catalytic applications (Erker, 2005).

Role in Organic Electronics

Fluorinated phenols like 2,3,4-trifluorophenol have been explored in the development of organic light-emitting devices. They function as hole-injecting and hole-transporting layers, improving device efficiency due to their electron-withdrawing properties (Li et al., 2012).

NMR and Vibrational Spectral Analysis

Studies on compounds like 2,4-difluorophenol, which are structurally similar to 2,3,4-trifluorophenol, have provided valuable insights into molecular structure and vibrational spectra. These analyses are crucial in understanding the physical and chemical properties of fluorinated phenols (Subramanian, Anbarasan, & Manimegalai, 2009).

Fluorinated Phenols as pH-sensitive Probes

Fluorinated phenols, including 2,3,4-trifluorophenol, have been used as pH-sensitive probes in spectroscopic studies. Their interactions with different environments provide insights into pH variations and chemical interactions in various systems (Gasbarri & Angelini, 2014).

Modern Advances in Borylation Chemistry

2,3,4-Trifluorophenol-related compounds have been significant in advancing borylation chemistry. Their unique properties have been exploited in diverse reactions, demonstrating the versatility of fluorinated phenols in modern chemical synthesis (Lawson & Melen, 2017).

Adsorption Studies

Activated carbon fibers, which can be functionalized with substances like 2,3,4-trifluorophenol, are used in the adsorption of various phenolic compounds. These studies are crucial for understanding the adsorption behavior and mechanism of phenolic compounds in environmental applications (Liu et al., 2010).

Safety And Hazards

When handling 2,3,4-Trifluorophenol, it is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,3,4-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGSULQFKYOYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182469
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluorophenol

CAS RN

2822-41-5
Record name Phenol, 2,3,4-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30182469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Trifluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In an autoclave having an inner volume of 100 ml, 3.0 g (0.0126 mole) of 3,4,5,6-tetrafluorophthalic acid containing no sulfate ion, 0.5 g (0.0125 mole) of sodium hydroxide, and 50 g of water were placed and heated for reaction at 200° C. for 25 hours. After completion of the reaction, the reaction mixture was cooled to room temperature and extracted with 150 ml of diisopropyl ether. By analyzing this extract by gas chromatography using a 2 m column packed with SE52 and kept at 50° C., the reaction was found to have produced 2.9 mole % of 1,2,3,4-tetrafluorobenzene, 89.1 mole % of trifluorophenol, and substantially no 2,3,4,5-tetrafluorobenzoic acid based on the 3,4,5,6-tetrafluorophthalic acid used as the starting material [pH 2.75 at 25° C. at the time of charging].
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
50 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-Trifluorophenol
Reactant of Route 2
2,3,4-Trifluorophenol
Reactant of Route 3
2,3,4-Trifluorophenol
Reactant of Route 4
Reactant of Route 4
2,3,4-Trifluorophenol
Reactant of Route 5
2,3,4-Trifluorophenol
Reactant of Route 6
Reactant of Route 6
2,3,4-Trifluorophenol

Citations

For This Compound
53
Citations
E Marzi, J Gorecka, M Schlosser - Synthesis, 2004 - thieme-connect.com
2, 4-Difluorophenol, 2, 5-difluorophenol, 2, 3-difluorophenol, 3, 5-difluorophenol, 3, 4-difluorophenol, 2, 4, 5-trifluorophenol and 2, 3, 4-trifluorophenol were converted into all 18 …
Number of citations: 22 www.thieme-connect.com
F Zheng, JL McChesney, X Liu, FJ Himpsel - Physical Review B, 2006 - APS
The adsorption of phenol, 4-fluorophenol, and 2, 3, 4-trifluorophenol on the Si (111) 7× 7 surface is investigated by near edge x-ray absorption fine structure spectroscopy (NEXAFS). A …
Number of citations: 15 journals.aps.org
F Zheng, I Barke, X Liu, FJ Himpsel - Nanotechnology, 2008 - iopscience.iop.org
Switchable organic molecules adsorbed on a silicon surface combine the flexibility and the low cost of molecular electronic devices with the sophistication of modern silicon technology. …
Number of citations: 18 iopscience.iop.org
JP Maier, L Misev, RH Shiley - Helvetica Chimica Acta, 1980 - Wiley Online Library
Excitation spectra of the cations of pentafluorophenol, 2,3,4‐trifluorophenol, 2,4,5‐trifluorophenol, 2,5‐difluorophenol and 3,5‐difluorophenol have been obtained by pumping the B̃ 2 A…
Number of citations: 8 onlinelibrary.wiley.com
VS Bondar, MG Boersma, EL Golovlev, J Vervoort… - Biodegradation, 1998 - Springer
Of all NMR observable isotopes 19F is the one perhaps most convenient for studies on biodegradation of environmental pollutants. The reasons underlying this potential of 19F NMR …
Number of citations: 59 link.springer.com
VS Bondar, MG Boersma… - FEMS microbiology …, 1999 - academic.oup.com
The regiospecificity of hydroxylation of C2-halogenated phenols by Rhodococcus opacus 1G was investigated. Oxidative defluorination at the C2 position ortho with respect to the …
Number of citations: 31 academic.oup.com
MG Boersma, TY Dinarieva… - Applied and …, 1998 - Am Soc Microbiol
A method was developed to study the biodegradation and oxidative biodehalogenation of fluorinated phenols by 19 F nuclear magnetic resonance (NMR). Characterization of the 19 F …
Number of citations: 63 journals.asm.org
M HaraĔczyk, M Gutowski - 2003 - researchgate.net
Motivation. The experiments suggest that low–energy electrons, possibly localized on nucleic acid bases, induce DNA damage. The results of our recent studies strongly suggest that …
Number of citations: 3 www.researchgate.net
IMCM Rietjens, AEMF Soffers, C Veeger… - Biochemistry, 1993 - ACS Publications
Revised Manuscript Received February 4, 1993 abstract: In the present study, a hypothesis is presented for the prediction of the regioselectivity of cytochrome P-450 catalyzed …
Number of citations: 102 pubs.acs.org
C Han, W Zhu, G Ma, Y Chen, X Li, X Wei, H Yu - Chemosphere, 2022 - Elsevier
Halophenols (XPs) have aroused great interests due to their high toxicity and low biodegradability. Previous experimental studies have shown that XPs can be catalytically transformed …
Number of citations: 9 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.